molecular formula C19H13ClF3NO3 B11320701 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide

7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B11320701
M. Wt: 395.8 g/mol
InChI Key: SIUGXZZNOJRSAV-UHFFFAOYSA-N
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Description

7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide is a complex organic compound that features a benzoxepine core with various functional groups, including a trifluoromethyl group, a methoxy group, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxepine core and the introduction of the functional groups. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carboxamide can yield amines.

Scientific Research Applications

7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, potentially through hydrogen bonding and hydrophobic interactions. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide lies in its combination of functional groups, which impart specific properties that can be leveraged in various scientific and industrial applications. The presence of the benzoxepine core, along with the trifluoromethyl, methoxy, and chloro groups, makes it a versatile compound for research and development.

Properties

Molecular Formula

C19H13ClF3NO3

Molecular Weight

395.8 g/mol

IUPAC Name

7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H13ClF3NO3/c1-26-16-10-14(20)8-12-7-11(5-6-27-17(12)16)18(25)24-15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,24,25)

InChI Key

SIUGXZZNOJRSAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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